3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine is a chemical compound that has been studied extensively in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as DFP-10825 and has been shown to have promising effects in both in vitro and in vivo studies.
Mechanism of Action
The mechanism of action of DFP-10825 is not fully understood, but it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of neuronal activity and has been implicated in the pathophysiology of anxiety and depression.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to increase the expression of certain genes involved in neuroplasticity.
Advantages and Limitations for Lab Experiments
The advantages of using DFP-10825 in lab experiments include its high potency and selectivity for the NMDA receptor. However, its limitations include its relatively short half-life and the need for specialized equipment to administer the compound in vivo.
Future Directions
There are a number of future directions for research on DFP-10825. One area of interest is the potential use of this compound as a treatment for other psychiatric disorders, such as schizophrenia. Another area of interest is the development of new compounds based on the structure of DFP-10825 that may have improved pharmacological properties. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of DFP-10825 involves the reaction of piperidine with 3-(2-isoxazolidinyl)propanoic acid to form the piperidine amide. The resulting product is then reacted with 3,4-difluorophenethyl bromide to form the final compound. This synthesis method has been optimized to produce high yields of pure DFP-10825.
Scientific Research Applications
DFP-10825 has been studied extensively for its potential as a therapeutic agent. In particular, it has been shown to have promising effects as a treatment for anxiety and depression. In animal studies, DFP-10825 has been shown to reduce anxiety-like behavior and improve depressive-like symptoms.
properties
IUPAC Name |
1-[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-3-(1,2-oxazolidin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O2/c20-17-7-6-15(13-18(17)21)4-5-16-3-1-9-22(14-16)19(24)8-11-23-10-2-12-25-23/h6-7,13,16H,1-5,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMASMEEKAGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCO2)CCC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-Difluorophenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.